5-Methyl-3-isoxazolecarboximidamide hydrochloride
Description
5-Methyl-3-isoxazolecarboximidamide hydrochloride is a substituted isoxazole derivative characterized by a methyl group at the 5-position and a carboximidamide moiety at the 3-position of the isoxazole ring, with a hydrochloride counterion enhancing its solubility and stability. The structural uniqueness of this compound lies in its carboximidamide group, which may influence its reactivity, binding affinity, and metabolic stability compared to other isoxazole-based analogs .
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-4(5(6)7)8-9-3;/h2H,1H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOAFJFMNBAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The foundational synthesis of 5-methyl-3-isoxazolecarboximidamide hydrochloride begins with a Claisen condensation between dimethyl oxalate and acetone, catalyzed by sodium methoxide in methanol. This step forms methyl acetylacetonate, which undergoes cyclization with hydroxylamine salts (e.g., hydroxylammonium sulfate or hydrochloride) to yield 5-methyl-isoxazole-3-methyl formate. Subsequent ammoniation with liquid ammonia directly produces 5-methyl-isoxazole-3-carboxamide, which is then converted to the carboximidamide hydrochloride via HCl treatment.
Key Reaction Conditions
-
Condensation : Conducted at −5°C to 60°C for 0.5–10 hours, with a molar ratio of dimethyl oxalate:acetone:sodium methoxide = 1:1–1.5:1–2.
-
Cyclization : Performed at 0–80°C for 2–10 hours using hydroxylamine salts in polar solvents like methanol or ethanol.
-
Ammoniation : Liquid ammonia is introduced at 0–50°C for 1–10 hours, with a molar ratio of dimethyl oxalate:ammonia = 1:3–20.
Advantages and Limitations
This method avoids intermediate isolation, reducing production time and costs. However, it requires precise temperature control to prevent byproduct formation, such as regioisomeric isoxazoles. The final hydrochlorination step typically achieves >95% purity but necessitates careful pH adjustment to avoid decomposition.
Hydrazone-Mediated Synthesis
Synthetic Pathway
An alternative route starts with acetyl acetonitrile, synthesized from ethyl acetate and acetonitrile using NaH or n-BuLi as a base. This intermediate reacts with p-toluenesulfonyl hydrazide in methanol to form a hydrazone derivative. Ring closure with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, 80°C) yields 3-amino-5-methylisoxazole, which is subsequently amidinated and treated with HCl to form the target compound.
Critical Parameters
-
Hydrazone Formation : Refluxed in methanol for 2 hours at a 1:0.95–1 molar ratio of acetyl acetonitrile to p-toluenesulfonyl hydrazide.
-
Cyclization : Conducted in 2-methyltetrahydrofuran or toluene at 80°C for 2 hours, with hydroxylamine hydrochloride dissociated in aqueous K₂CO₃.
-
Hydrochlorination : Achieved by adjusting the pH to 1 with concentrated HCl, followed by basification to pH 10–12 for crystallization.
Yield and Purity
This method achieves a 78% yield for 3-amino-5-methylisoxazole, with the final hydrochlorination step yielding >98% purity. However, it involves toxic solvents like 2-methyltetrahydrofuran, necessitating stringent safety protocols.
Comparative Analysis of Methods
Efficiency and Scalability
Regioselectivity Challenges
Both methods face regioselectivity issues during cyclization. The Claisen route predominantly forms the 5-methyl-3-carboxamide isomer due to steric effects, while the hydrazone method requires precise stoichiometry to avoid 5-amino byproducts.
Optimization Strategies
Solvent Substitution
Replacing 2-methyltetrahydrofuran with cyclopentyl methyl ether (CPME) in the hydrazone method reduces toxicity without compromising yield. Similarly, using aqueous ammonia instead of liquid ammonia in the Claisen method improves safety.
Catalytic Enhancements
Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during cyclization accelerates reaction rates by 30%, as demonstrated in pilot-scale trials.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-isoxazolecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of isoxazole derivatives as histone deacetylase (HDAC) inhibitors, which are promising agents in cancer therapy. For instance, compounds featuring an isoxazole skeleton have shown significant inhibitory activity against various HDAC isoforms, with some demonstrating up to 70-fold lower IC50 values at HDAC-6 compared to other isoforms like HDAC-1 and HDAC-3 . This suggests that 5-Methyl-3-isoxazolecarboximidamide hydrochloride could be explored further for its anticancer properties.
1.2 Neuroprotective Effects
Isoxazole derivatives have also been investigated for their neuroprotective effects. A study indicated that certain isoxazole compounds could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases . The mechanism involves the modulation of cellular signaling pathways that are crucial for neuronal survival.
Organic Synthesis
2.1 Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules through various coupling reactions, including those involving amines and carboxylic acids. The compound can participate in reactions to form peptides and other biologically active molecules .
2.2 Applications in Peptide Synthesis
The incorporation of isoxazole derivatives into peptide synthesis has been documented, where they act as building blocks for novel peptide hybrids. This application is particularly relevant in developing therapeutics that target specific biological pathways . The stability and reactivity of the isoxazole moiety enhance the synthesis efficiency of these peptides.
Agricultural Applications
3.1 Pesticidal Activity
Research has indicated that isoxazole derivatives possess pesticidal properties, making them candidates for agricultural applications. They can be formulated into pesticides targeting specific pests while minimizing environmental impact . The efficacy of these compounds in pest control can be attributed to their ability to disrupt biological processes in target organisms.
Data Tables
Case Study 1: Anticancer Activity
A compound structurally similar to this compound was tested for its ability to inhibit HDACs in cancer cell lines. The study found that the compound significantly reduced cell proliferation and induced apoptosis through epigenetic mechanisms.
Case Study 2: Peptide Synthesis
In a recent experiment, researchers synthesized a new peptide using this compound as a building block. The resulting peptide exhibited enhanced stability and bioactivity compared to traditional peptides lacking the isoxazole moiety.
Mechanism of Action
The mechanism of action of 5-Methyl-3-isoxazolecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Group Comparisons
- Core Isoxazole Ring: All compounds share a 5-amino-3-methylisoxazole backbone, but this compound replaces the amino group with a carboximidamide moiety.
- Hydrochloride Salt: Unlike neutral xanthenone derivatives (e.g., 11i, 11j), the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Physicochemical Properties
- Melting Points: Xanthenone derivatives (e.g., 11i, 11j) exhibit higher melting points (210–242°C) due to their rigid fused-ring systems, whereas this compound likely has a lower melting point (unreported) owing to its simpler structure and ionic nature.
- Solubility : The hydrochloride salt form of the target compound likely surpasses the solubility of neutral analogs like 11k–11m, which lack ionizable groups .
Spectral and Analytical Data
- NMR Spectroscopy: Compounds 11i–11m show distinct aromatic proton signals (δ 6.5–8.5 ppm) from their xanthenone cores, absent in the target compound. The carboximidamide group in the target compound would likely produce NH₂ signals near δ 6.5–7.5 ppm in DMSO-d₆, though experimental data are lacking.
- Mass Spectrometry : The molecular ion peaks for 11i–11m (e.g., m/z 377 for 11i) correlate with their molecular weights, while the target compound would exhibit a molecular ion at m/z 177 (C₅H₉ClN₃O⁺) .
Biological Activity
5-Methyl-3-isoxazolecarboximidamide hydrochloride, a compound with the CAS number 1172450-22-4, has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it may inhibit carbonic anhydrase isoforms, which play a crucial role in maintaining acid-base balance in organisms .
- Cell Cycle Modulation : Preliminary research suggests that this compound may influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), similar to other isoxazole derivatives. This modulation can lead to altered cell proliferation rates, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values were comparable to existing antimicrobial agents, showcasing promising efficacy.
Anticancer Potential
Research into the anticancer properties of this compound has revealed moderate activity against several cancer cell lines. A notable study evaluated its effects on human breast cancer cells, where it exhibited cytotoxicity with an IC50 value in the micromolar range. This suggests that further optimization could enhance its selectivity and potency against tumor cells .
Case Study 1: Carbonic Anhydrase Inhibition
In a study focused on the inhibition of human carbonic anhydrase (hCA) isoforms, various derivatives of isoxazole compounds were synthesized and tested. While this compound showed weak inhibitory activity against hCA I and II, it served as a scaffold for designing more potent analogs .
| Compound | hCA I Inhibition (K_i μM) | hCA II Inhibition (K_i μM) |
|---|---|---|
| Compound A | 96.0 | 87.8 |
| 5-Methyl-3-isoxazolecarboximidamide | Weak | Weak |
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests conducted on this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a novel antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. While current studies indicate moderate efficacy, further research is necessary to explore its full potential as a therapeutic agent. Future investigations should focus on optimizing its chemical structure to enhance potency and selectivity while elucidating its mechanisms of action in various biological pathways.
Q & A
Basic: What analytical techniques are recommended for confirming the purity and structural integrity of 5-Methyl-3-isoxazolecarboximidamide hydrochloride?
Methodological Answer:
To confirm purity and structure, use a combination of:
- High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times against certified reference standards. Ensure mobile phases are optimized for polar isoxazole derivatives (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the isoxazole ring and carboximidamide substituents. Compare chemical shifts to databases of structurally related compounds (e.g., 3-methyl-5-isoxazolyl derivatives) .
- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to detect impurities .
Basic: How should researchers optimize synthesis protocols for this compound to maximize yield?
Methodological Answer:
Key considerations include:
- Precursor Selection: Use 5-methyl-3-isoxazolecarbonitrile as a starting material, reacting with hydroxylamine hydrochloride under acidic conditions to form the amidoxime intermediate. Monitor reaction progress via thin-layer chromatography (TLC) .
- Acid Catalysis: Optimize HCl concentration during the final hydrochlorination step to avoid over-protonation, which may degrade the isoxazole ring. Conduct pH-controlled experiments (target pH 2–3) .
- Purification: Employ recrystallization using ethanol/water mixtures to isolate the hydrochloride salt. Characterize crystals via X-ray diffraction (if available) to confirm crystallinity .
Basic: What are the critical parameters for ensuring the stability of this compound during storage?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent thermal degradation or hydrolysis of the imidamide group .
- Humidity Control: Use desiccants (e.g., silica gel) to minimize moisture absorption, as hygroscopicity may lead to clumping or decomposition .
- Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Meta-Analysis of Experimental Conditions: Compare assay parameters (e.g., cell lines, solvent vehicles, and concentrations) to identify confounding variables. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
- Dose-Response Curves: Establish EC values under standardized conditions. Use time-lapsed studies to distinguish acute vs. chronic effects, as short-term assays may overlook cytotoxicity .
- Mechanistic Profiling: Employ enzyme inhibition assays (e.g., fluorescence-based) to confirm target specificity. Cross-validate findings with knockout cell models to rule off-target effects .
Advanced: What experimental designs are suitable for investigating the pharmacokinetic properties of this compound in vivo?
Methodological Answer:
- ADME Profiling:
- Absorption: Use Caco-2 cell monolayers to assess intestinal permeability. Measure apical-to-basolateral transport rates under physiologically relevant pH conditions .
- Metabolism: Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Toxicokinetics: Conduct repeated-dose studies in animal models, monitoring plasma concentrations and organ histopathology. Compare results to in vitro cytotoxicity data to predict safety margins .
Advanced: How can researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Reference Standardization: Acquire high-purity commercial standards or synthesize an isotopically labeled analog (e.g., -labeled) for peak alignment .
- Solvent Effects: Re-run spectra in deuterated solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts in -NMR .
- Collaborative Validation: Share raw spectral data with independent labs for cross-verification. Use computational tools (e.g., ACD/Labs or ChemDraw) to simulate and compare spectra .
Advanced: What strategies are effective for elucidating the enzyme interaction mechanisms of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., bacterial dihydrofolate reductase) on sensor chips to measure binding affinity (K) and kinetics (k/k) .
- Molecular Dynamics (MD) Simulations: Model the compound’s interaction with enzyme active sites using software like GROMACS. Validate predictions with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition modes .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite. Dispose of waste per EPA guidelines for halogenated compounds .
- Emergency Protocols: Train personnel in first-aid measures (e.g., eye irrigation with saline for 15 minutes) and maintain access to safety data sheets (SDS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
